Isonicotinic acid, (4-methylcyclohexylidene)hydrazide, also known as isonicotinic acid hydrazide, is an important compound in medicinal chemistry, primarily recognized for its role as an antitubercular agent. This compound is derived from isonicotinic acid and hydrazine, featuring a hydrazide functional group that contributes to its biological activity. The molecular formula for isonicotinic acid hydrazide is CHNO, with a molecular weight of 137.14 g/mol .
Isonicotinic acid hydrazide is classified under the category of hydrazides, which are characterized by the presence of a nitrogen-to-nitrogen bond along with an acyl group. Specifically, it falls under the subclass of pyridine carboxylic acid hydrazides due to its structural relationship with pyridine derivatives . The compound has been extensively studied for its pharmacological properties, particularly its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .
The synthesis of isonicotinic acid hydrazide can be achieved through several methods, with one prominent approach involving the reaction of isonicotinamide with hydrazine hydrate. This process typically occurs in a single step, yielding high purity and yield rates. The method involves dissolving isonicotinamide in a suitable alcohol (C1 to C3), followed by the addition of hydrazine hydrate. The mixture is then refluxed at temperatures between 100°C and 120°C for 3 to 5 hours. Upon completion, the alcohol is distilled off to isolate the desired product .
Key parameters for this synthesis include:
The molecular structure of isonicotinic acid hydrazide consists of a pyridine ring substituted with a carboxylic acid at the 4-position and a hydrazine group attached at the para position. This configuration contributes to its biological activity and solubility characteristics.
Isonicotinic acid hydrazide undergoes various chemical reactions that are significant for its functionality as a drug. It primarily acts through the inhibition of mycobacterial cell wall synthesis. The compound's reactivity can be attributed to its hydrazide moiety, which can form complexes with metal ions and participate in redox reactions.
Notably, isonicotinic acid hydrazide has been observed to react with peroxidase enzymes, leading to oxidation reactions that can enhance its antimicrobial properties . Its interactions with other biochemical entities highlight its potential as a versatile therapeutic agent.
The mechanism of action of isonicotinic acid hydrazide involves its conversion into active metabolites within bacterial cells. Once inside the bacteria, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial death.
Research indicates that isonicotinic acid hydrazide exhibits bactericidal activity against rapidly dividing mycobacteria while displaying bacteriostatic effects against slower-growing strains . This dual action underscores its importance in treating both active and latent tuberculosis infections.
Isonicotinic acid hydrazide possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for formulating effective pharmaceutical preparations.
Isonicotinic acid hydrazide has several scientific applications beyond its primary use as an antitubercular agent:
Isonicotinic acid hydrazide (INH) derivatives comprise a distinct class of bioactive molecules characterized by a pyridine-4-carbonyl core linked to a hydrazone moiety (–CONH–N=CH–). The (4-methylcyclohexylidene)hydrazide variant belongs to the cycloalkylidene hydrazone subclass, where the hydrazone nitrogen is conjugated to an alicyclic ketone. This structural motif confers three critical properties:
Table 1: Structural Taxonomy of Isonicotinic Acid Hydrazide Derivatives
Subclass | R Group | log Pa | Bioactivity Profile |
---|---|---|---|
Arylidene | Aromatic aldehydes | 1.2–2.8 | Broad-spectrum antimicrobial |
Alkylidene | Aliphatic aldehydes | 0.8–1.5 | Reduced cytotoxicity |
Cycloalkylidene | Cyclohexanone derivatives | 1.5–3.0 | Enhanced antimycobacterial activity |
Heteroaromatic | Furan/thiophene | 2.0–3.2 | Dual antiviral/antimicrobial |
aCalculated octanol-water partition coefficient [1] [7].
The evolution of INH derivatives reflects a strategic shift from aryl-based to alicyclic systems:
Table 2: Historical Progression of Key Hydrazide Modifications
Era | Representative Structure | MIC against M. tuberculosis (μM) | Key Advancement |
---|---|---|---|
1960s | Benzylidene-INH | 0.5–2.0 | First bioactive hydrazones |
1990s | n-Dodecanoyl-INH | 0.3–0.7 | Enhanced lipophilicity |
2010s | 4-Methylcyclohexylidene-INH | 0.1–0.4 | Optimized steric bulk |
2020s | Spirocyclohexylidene-INH | 0.05–0.2 | 3D complexity [1] [6] |
The bioactivity of cyclohexylidene derivatives is exquisitely sensitive to methyl group position:
Table 3: Isomer-Specific Bioactivity and Physicochemical Parameters
Isomer Position | Conformational Energy (kcal/mol) | MICa (μM) | InhA IC50 (μM) |
---|---|---|---|
2-methyl | 1.8 (axial) → 0.0 (equatorial) | 0.8–1.2 | 5.7 |
3-methyl | 0.4 (equatorial only) | 0.9–1.4 | 6.3 |
4-methyl | 0.0 (equatorial) | 0.1–0.3 | 0.8 |
Unsubstituted | N/A | 1.5–2.0 | 12.4 |
aAgainst M. tuberculosis H37Rv [6] [10].
The pharmacological rationale for developing this specific derivative integrates three critical factors:1. Lipophilicity optimization: The 4-methylcyclohexylidene group increases log P to 2.8–3.1, enhancing:- Mycobacterial cell wall penetration (permeability coefficient = 4.7 × 10−6 cm/s vs. 1.2 × 10−6 cm/s for INH) [1].- Activity against multidrug-resistant (MDR) strains by evading efflux pumps [4].2. Steric accommodation: Molecular dynamics simulations reveal:- Optimal van der Waals contacts with InhA residues Phe41 (3.8 Å) and Ile21 (4.2 Å) [1].- A 23° dihedral angle between pyridine and hydrazone planes facilitates NAD+ adduct formation [8].3. Metabolic stability: The alicyclic system resists:- N-acetylation by arylamine N-acetyltransferases (NATs), a key resistance mechanism against aryl-hydrazides [7].- Oxidative degradation, with hepatic microsomal t1/2 > 120 min vs. 45 min for benzylidene analogs [6].
Table 4: Design Rationale for 4-Methylcyclohexylidene Hybridization
Parameter | INH | Benzylidene-INH | 4-Methylcyclohexylidene-INH |
---|---|---|---|
log P | −0.7 | 1.9 | 2.9 |
Plasma protein binding (%) | 10 | 75 | 58 |
Metabolic stability (t1/2, min) | 35 | 68 | 127 |
InhA inhibition (IC50, μM) | >100 | 8.3 | 0.8 |
Activity against MDR-TB (MIC, μM) | >50 | 1.4 | 0.2 |
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5